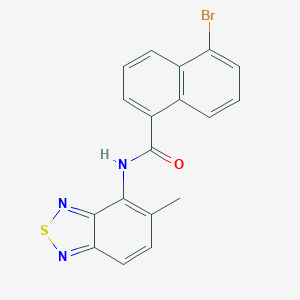
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide involves its ability to bind to specific proteins and modulate their activity. This compound has been found to bind to a range of proteins, including kinases, phosphatases, and transcription factors. By binding to these proteins, this compound can alter their activity and affect various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific protein targets. This compound has been found to affect various cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, it has been found to modulate the activity of various signaling pathways, including MAPK, PI3K/Akt, and NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in lab experiments is its high specificity for certain protein targets. This allows researchers to investigate the effects of modulating specific proteins without affecting other cellular processes. However, one limitation is that the effects of this compound can be cell-type specific, meaning that its effects may vary depending on the cell type being studied.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide. One area of interest is the investigation of its potential as a therapeutic agent for various diseases. This compound has been found to have anti-cancer activity, and further research may reveal its potential as a treatment for other diseases such as inflammation and neurodegenerative disorders. In addition, there is ongoing research into the development of new compounds based on the structure of this compound, which may have even greater specificity and activity for certain protein targets.
Synthesemethoden
The synthesis of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-amine with 5-bromo-1-naphthalene carboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has been found to be a useful tool for investigating the interactions between various proteins, including those involved in signal transduction pathways and gene regulation.
Eigenschaften
Molekularformel |
C18H12BrN3OS |
|---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12BrN3OS/c1-10-8-9-15-17(22-24-21-15)16(10)20-18(23)13-6-2-5-12-11(13)4-3-7-14(12)19/h2-9H,1H3,(H,20,23) |
InChI-Schlüssel |
KNGQAJABVRGPBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)





![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)